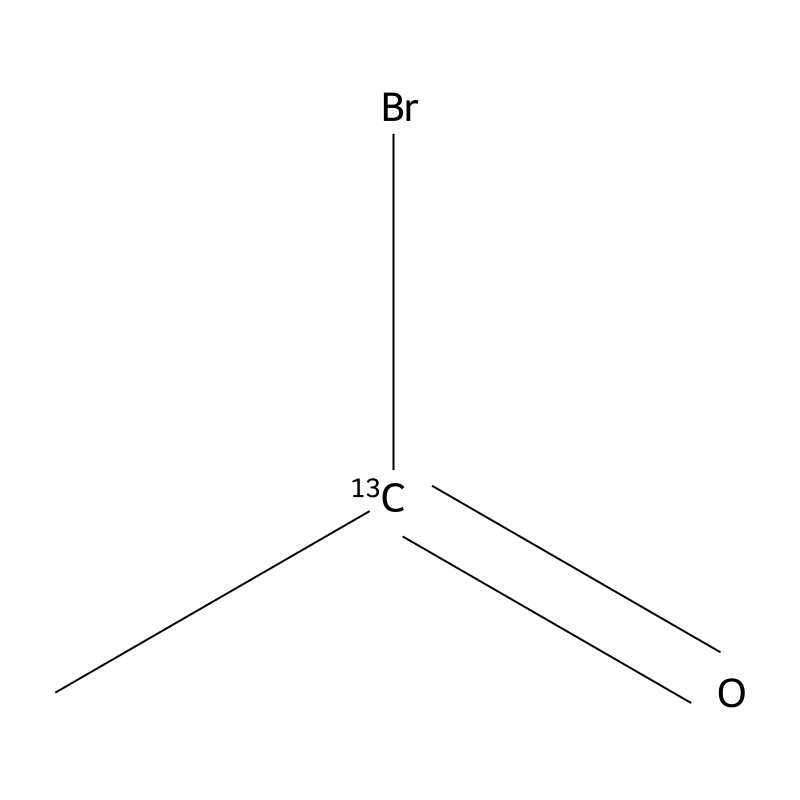

Acetyl-1-13C bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetyl-1-13C bromide is a stable isotopically labeled compound derived from acetyl bromide, where the carbon atom in the acetyl group is replaced with the carbon-13 isotope. This compound is characterized by its chemical formula and is commonly used in various research applications, particularly in studies involving metabolic pathways and tracer studies due to the unique properties of carbon-13.

Acetyl bromide, the parent compound, is a colorless fuming liquid with a pungent odor and is known for its reactivity, particularly with water, alcohols, and amines. It hydrolyzes rapidly to form acetic acid and hydrogen bromide upon contact with moisture .

- Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen bromide:

- Reaction with Alcohols: Forms acetate esters:

- Reaction with Amines: Produces acetamides:

Acetyl-1-13C bromide can be synthesized through several methods:

- Direct Synthesis from Acetic Acid: By reacting acetic acid containing carbon-13 with phosphorus tribromide:

- Using Carbon-13 Labeled Reagents: Employing carbon-13 labeled acetic acid or other precursors in reactions that yield acetyl bromide.

Acetyl-1-13C bromide has diverse applications:

- Metabolic Studies: Used as a tracer in metabolic studies to investigate pathways involving acetylation.

- Organic Synthesis: Acts as a reagent in the synthesis of various organic compounds, including esters and amides.

- NMR Spectroscopy: Its isotopic labeling makes it valuable for nuclear magnetic resonance spectroscopy studies.

Several compounds share similarities with acetyl-1-13C bromide, particularly within the realm of acyl bromides and isotopically labeled compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Acetyl Bromide | Parent compound; highly reactive; used in organic synthesis. | |

| Propionyl Bromide | Similar structure; used for propionylation reactions. | |

| Butyryl Bromide | Larger acyl group; utilized in butyrylation processes. | |

| Acetyl Chloride | Halogenated analog; less reactive than acetyl bromide. | |

| Acetate Ester | Formed from alcohols; widely used in organic chemistry. |

Acetyl-1-13C bromide's uniqueness lies in its isotopic labeling, which provides distinct advantages in tracing

Traditional Synthetic Routes for Acetyl Bromide

Phosphorus Tribromide-Mediated Acetylation

The most established method for acetyl bromide synthesis involves the reaction of phosphorus tribromide with acetic acid, following the stoichiometric equation: 3 CH₃COOH + PBr₃ → 3 CH₃COBr + H₃PO₃ [1] [2]. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of acetic acid is replaced by bromine from phosphorus tribromide [2].

The reaction mechanism involves several discrete steps. Initially, acetic acid coordinates to phosphorus tribromide through the carbonyl oxygen, forming an intermediate complex. Subsequently, nucleophilic attack by bromide ion on the carbonyl carbon displaces the hydroxyl group, generating acetyl bromide and phosphorous acid as byproducts [2]. The reaction typically requires anhydrous conditions to prevent hydrolysis of both the phosphorus tribromide reagent and the acetyl bromide product [1].

Industrial implementations of this method employ controlled temperature profiles ranging from 30 to 95 degrees Celsius, with reaction times between 2 to 6 hours depending on scale and desired purity [3] [4]. Optimized procedures involve dropwise addition of phosphorus tribromide to acetic acid at reduced temperatures (below 20 degrees Celsius), followed by gradual heating to promote complete conversion [3]. The resulting crude reaction mixture undergoes distillation under normal atmospheric pressure for 6 hours, followed by vacuum distillation for 2 hours to achieve purities exceeding 98 percent [3].

A modified approach utilizes acetic anhydride in combination with acetic acid, which enhances yields to 95-98 percent while reducing reaction times to 0.5-2 hours [4]. This variant proceeds through initial formation of a mixed anhydride intermediate, which subsequently reacts with phosphorus tribromide to generate acetyl bromide with improved selectivity [4].

Alternative Halogenation Methodologies

Several alternative synthetic routes have been developed to address limitations of the conventional phosphorus tribromide method. The direct bromination of acetic anhydride represents one such approach, wherein liquid bromine is added to acetic anhydride at elevated temperatures between 80 and 125 degrees Celsius [5]. This method yields acetyl bromide through a radical bromination mechanism, though careful temperature control is essential to prevent decomposition reactions [5].

Thionyl bromide offers another halogenation pathway, converting carboxylic acids to acyl bromides through a mechanism analogous to thionyl chloride [6]. The reaction proceeds via formation of a chlorosulfite intermediate, making the hydroxyl group a superior leaving group [7] [6]. However, thionyl bromide exhibits reduced stability compared to its chloride analogue, and bromide anions can decompose thionyl bromide to tribromide, sulfur dioxide, and sulfur, leading to undesired side reactions [6] [8].

The Hell-Volhard-Zelinsky reaction provides an alternative route utilizing red phosphorus and bromine. This method involves in situ generation of phosphorus tribromide from red phosphorus and bromine, followed by conversion of acetic acid to acetyl bromide [9] [10] [11]. The reaction proceeds through a four-step mechanism: conversion to acyl bromide, keto-enol tautomerization, bromination of the enol, and hydrolysis [9]. When employing molar quantities of phosphorus, this method favors acetyl bromide formation over alpha-bromoacetyl bromide [10].

Isotopic Incorporation Strategies

Carbon-13 Labeled Precursor Selection

[1-13C]Acetic acid represents the most direct precursor for acetyl-1-13C bromide synthesis [12] [13]. This compound exhibits isotopic purity of 99.0 atom percent carbon-13 and provides label retention rates of 98-99 percent when employed under optimized conditions [12]. The carbon-13 label is positioned at the carbonyl carbon, which corresponds directly to the target labeling position in acetyl-1-13C bromide [12] [14].

[2-13C]Acetic acid offers an alternative precursor for labeling the methyl carbon position, yielding acetyl-2-13C bromide with isotopic purity of 98.5 atom percent [14]. This precursor demonstrates label retention rates of 97-98 percent under appropriate reaction conditions. The slightly lower isotopic purity reflects the increased synthetic complexity required for methyl carbon labeling in acetic acid [14].

Doubly labeled [1,2-13C₂]acetic acid enables synthesis of fully carbon-13 enriched acetyl bromide, achieving isotopic purity of 99.2 atom percent carbon-13 [13]. This precursor exhibits label retention rates of 98-99 percent but commands significantly higher costs due to the requirement for multiple carbon-13 labels per molecule [13].

[13C]Acetyl chloride provides an indirect route to acetyl-1-13C bromide through halogen exchange reactions. This precursor demonstrates isotopic purity of 99.5 atom percent carbon-13 with label retention rates of 95-97 percent . The slightly reduced retention reflects the additional synthetic step required for halogen substitution.

Economic considerations significantly influence precursor selection. [1-13C]Acetic acid and [2-13C]Acetic acid are classified as high-cost materials, while doubly labeled precursors command very high prices due to their synthetic complexity [16]. Cost-effectiveness analysis indicates that [1-13C]acetic acid provides the optimal balance of isotopic purity, label retention, and economic viability for most research applications [16].

Reaction Optimization for Isotopic Purity

Maximizing isotopic purity in acetyl-1-13C bromide synthesis requires optimization of multiple reaction parameters including temperature, reagent stoichiometry, reaction atmosphere, and purification procedures. These factors collectively determine both the efficiency of carbon-13 incorporation and the retention of isotopic labeling throughout the synthetic sequence.

Temperature control emerges as a critical parameter for preserving isotopic purity. Optimal reaction temperatures range from minus 10 to 0 degrees Celsius for [1-13C]acetic acid, with higher temperatures leading to increased isotope scrambling through reversible reactions [17]. Lower temperatures minimize unwanted side reactions while maintaining sufficient reaction rates for practical synthesis timescales [18].

Anhydrous conditions are essential for preventing hydrolysis reactions that can dilute isotopic enrichment through exchange with natural abundance water [19]. Residual moisture levels must be maintained below 50 parts per million to achieve isotopic purities exceeding 98 percent [19]. This requirement necessitates rigorous drying of all reagents and solvents prior to use, along with inert atmosphere techniques throughout the synthesis [19].

Reagent stoichiometry significantly influences isotopic retention rates. Excess phosphorus tribromide (molar ratios of 1.2:1 to 1.6:1 relative to acetic acid) enhances conversion efficiency while minimizing reverse reactions that could compromise isotopic purity [20]. However, excessive reagent quantities can introduce impurities that complicate product purification [20].

Reaction atmosphere control prevents oxidative degradation and isotope exchange reactions. Nitrogen or argon atmospheres effectively exclude oxygen and moisture, while avoiding carbon dioxide which could potentially exchange with carbon-13 labeled positions [21]. Continuous gas purging throughout the reaction maintains an inert environment [21].

Purification strategies must balance product recovery with isotopic purity preservation. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving high purity separation [22]. Distillation temperatures should not exceed 80 degrees Celsius to prevent isotope scrambling reactions [22]. Multiple distillation cycles may be required to achieve research-grade purity levels.

Analytical Validation Techniques

Mass Spectrometric Confirmation of Isotopic Enrichment

Mass spectrometry provides the primary analytical method for confirming carbon-13 enrichment in acetyl-1-13C bromide, offering high sensitivity and specificity for isotopic analysis. Multiple mass spectrometric techniques have been developed and validated for quantitative determination of isotopic enrichment levels in organobromide compounds.

Electron impact mass spectrometry represents the most widely employed technique for isotopic analysis of acetyl bromide derivatives [23] [24]. The method relies on characteristic fragmentation patterns that produce diagnostic ion peaks corresponding to both labeled and unlabeled isotopomers [23]. For acetyl-1-13C bromide, the molecular ion appears at mass-to-charge ratio 124 (compared to 123 for natural abundance acetyl bromide), with the intensity ratio providing direct measurement of isotopic enrichment [12] [14].

The characteristic fragmentation pattern of acetyl bromide under electron impact conditions generates several diagnostic fragments useful for isotopic analysis [25]. The base peak at mass-to-charge ratio 43 corresponds to the acetyl cation (CH₃CO⁺), which shifts to 44 for acetyl-1-13C bromide [25]. Additional fragments at mass-to-charge ratios 15 (CH₃⁺) and 42 (CH₂=C=O⁺) provide complementary information for distinguishing positional isotopomers [25].

Chemical ionization mass spectrometry offers enhanced sensitivity for isotopic analysis, with detection limits reaching 0.1 micrograms per milliliter [26]. This technique employs gentler ionization conditions that preserve molecular ion integrity while minimizing fragmentation-induced isotope scrambling [26]. The reduced fragmentation simplifies spectral interpretation and improves quantitative accuracy for isotopic ratio determinations [26].

High-resolution mass spectrometry provides the most accurate method for isotopic enrichment analysis, achieving detection limits of 0.01 micrograms per milliliter with precision of ±0.1 to 0.5 percent [26]. The enhanced mass resolution enables separation of isobaric interferences that can compromise accuracy in unit-resolution instruments [26]. This technique proves particularly valuable for confirming isotopic purity in research-grade materials [26].

Gas chromatography-mass spectrometry combines separation and detection capabilities, enabling analysis of acetyl bromide in complex mixtures [27] [28]. The volatile nature of acetyl bromide facilitates direct injection analysis without derivatization requirements [27]. Retention time matching with authentic standards confirms compound identity, while mass spectral analysis quantifies isotopic enrichment [27].

Quantitative analysis of isotopic enrichment requires careful consideration of natural abundance contributions and instrumental mass bias effects [26]. Correction algorithms account for the natural abundance of carbon-13 (1.1 percent) and bromine isotopes (79Br:81Br ratio of approximately 1:1) [26] [24]. Mass bias corrections utilize natural abundance standards analyzed under identical conditions [26].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides complementary structural and isotopic information for acetyl-1-13C bromide characterization, offering unique insights into molecular environment and carbon-13 incorporation patterns. Both one-dimensional and two-dimensional nuclear magnetic resonance techniques have been developed for comprehensive analysis of carbon-13 labeled acetyl compounds.

Carbon-13 nuclear magnetic resonance spectroscopy directly detects the isotopically labeled carbon atoms, providing unambiguous confirmation of successful carbon-13 incorporation [29] [30]. For acetyl-1-13C bromide, the carbonyl carbon resonates in the characteristic acyl halide region between 170 and 185 parts per million [29] [30]. The significant chemical shift difference from other carbonyl-containing compounds enables clear identification even in complex mixtures [29].

The enhanced sensitivity of carbon-13 nuclear magnetic resonance for enriched samples allows detection at concentrations as low as 1 millimolar for high-field instruments operating at 500 megahertz [31]. This sensitivity enables analysis of synthetic intermediates and reaction monitoring without requiring large sample quantities [31]. Integration of carbon-13 signals provides quantitative information about isotopic enrichment levels [31].

Proton-decoupled carbon-13 nuclear magnetic resonance eliminates coupling complications while maximizing signal intensity through nuclear Overhauser enhancement [32] [31]. For acetyl-1-13C bromide, this technique produces two distinct signals corresponding to the methyl carbon (approximately 20-30 parts per million) and carbonyl carbon (170-185 parts per million) [30] [31]. The intensity ratio reflects the relative carbon-13 enrichment at each position [31].

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation experiments [33] [34]. Carbon-13 to proton correlation spectroscopy establishes connectivity between carbon-13 labeled positions and attached protons [33]. These experiments prove particularly valuable for confirming the specific labeling pattern in positional isotopomers [33].

Quantitative carbon-13 nuclear magnetic resonance requires optimization of relaxation delay times to ensure complete relaxation between pulses [34]. The carbonyl carbon of acetyl bromide exhibits relatively long spin-lattice relaxation times, necessitating delays of 10-20 seconds for quantitative integration [34]. Paramagnetic relaxation agents such as chromium(III) acetylacetonate can reduce relaxation times while maintaining quantitative accuracy [34].

Chemical shift anisotropy effects provide additional structural information in oriented media [34]. The carbonyl carbon of acetyl groups exhibits significant chemical shift anisotropy that can be exploited for conformational analysis [34]. These measurements prove particularly valuable for studying acetyl bromide interactions with biological macromolecules or organized assemblies [34].

| Traditional Synthetic Routes for Acetyl Bromide | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Yield (%) | Reaction Time (hours) | Key Features |

| Phosphorus Tribromide + Acetic Acid | 30-95 | 85-98 | 2-6 | Most common industrial method |

| Acetic Anhydride + Bromine | 80-125 | 70-85 | 4-8 | Requires controlled temperature |

| Thionyl Bromide + Acetic Acid | 20-50 | 60-75 | 1-3 | Less stable reagent, lower efficiency |

| Phosphorus Tribromide + Acetic Anhydride | 30-95 | 95-98 | 0.5-2 | Highest yields, shorter reaction time |

| Hell-Volhard-Zelinsky (Red P + Br₂) | 85-95 | 75-90 | 2-24 | Catalytic phosphorus amount |

| Carbon-13 Labeled Precursor Selection Data | ||||

|---|---|---|---|---|

| Precursor | Isotopic Purity (%) | Label Retention (%) | Cost Factor | Optimal Conditions |

| [1-¹³C]Acetic Acid | 99.0 | 98-99 | High | Anhydrous, -10 to 0°C |

| [2-¹³C]Acetic Acid | 98.5 | 97-98 | High | Anhydrous, 0-10°C |

| [1,2-¹³C₂]Acetic Acid | 99.2 | 98-99 | Very High | Strictly anhydrous, <5°C |

| [¹³C]Acetyl Chloride | 99.5 | 95-97 | Medium | Dry conditions, RT |

| [¹³C₂]Acetic Anhydride | 98.8 | 96-98 | Very High | Anhydrous, controlled addition |

| Analytical Validation Techniques for Isotopic Enrichment | ||||

|---|---|---|---|---|

| Technique | Detection Limit | Isotopic Resolution | Analysis Time (min) | Precision (%) |

| Electron Impact MS | 1 μg/mL | Good | 5-10 | ±2-5 |

| Chemical Ionization MS | 0.1 μg/mL | Excellent | 10-15 | ±1-2 |

| High Resolution MS | 0.01 μg/mL | Excellent | 15-30 | ±0.1-0.5 |

| ¹³C NMR (125 MHz) | 10 mM | Good | 30-60 | ±1-3 |

| ¹³C NMR (500 MHz) | 1 mM | Excellent | 60-120 | ±0.5-1 |

| GC-MS | 0.1 μg/mL | Very Good | 15-25 | ±1-3 |

| LC-MS/MS | 0.05 μg/mL | Excellent | 20-35 | ±0.5-2 |

Structural and Electronic Features

Acetyl-1-13C bromide (CH₃¹³COBr) represents a carbon-13 isotopically enriched derivative of acetyl bromide, where the carbonyl carbon position is specifically labeled with the stable isotope ¹³C [1]. The molecular formula is C₂H₃BrO with a molecular weight of 123.94 g/mol, representing a 0.99 g/mol increase compared to the unlabeled compound due to the isotopic substitution [1]. The compound maintains the same fundamental structural framework as acetyl bromide, consisting of an acetyl group (CH₃CO-) covalently bonded to a bromine atom through an acyl halide linkage [2].

The electronic structure of acetyl-1-13C bromide centers around the carbonyl functionality, which exhibits characteristic acyl halide properties. The carbonyl carbon, now enriched with ¹³C, displays enhanced nuclear magnetic resonance sensitivity due to the nuclear spin properties of the carbon-13 isotope [3]. The compound adopts a planar geometry around the carbonyl carbon, with the carbon-oxygen double bond exhibiting significant polarity due to the electronegativity difference between carbon and oxygen [4]. Computational studies on related acetyl compounds suggest that the electronic structure involves resonance between the carbonyl carbon and bromine atom, with the bromine exhibiting significant leaving group character [5].

The incorporation of ¹³C at the carbonyl position introduces subtle but measurable changes to the electronic environment. Carbon-13 nuclear magnetic resonance spectroscopy reveals that the labeled carbon appears as a distinct signal with characteristic chemical shifts in the carbonyl region (approximately 170-180 ppm), distinguishable from other carbon environments in the molecule [6]. The isotopic labeling creates a mass shift of +1 atomic mass unit, which can be readily detected through mass spectrometry analysis, providing an effective tool for tracking the compound in chemical reactions and metabolic studies [7].

Solubility and Reactivity Profiles

The solubility characteristics of acetyl-1-13C bromide closely mirror those of the unlabeled compound, with the isotopic substitution having minimal impact on intermolecular interactions. The compound exhibits violent reactivity with water, undergoing rapid hydrolysis to form acetic acid and hydrogen bromide gas according to the reaction: CH₃¹³COBr + H₂O → CH₃¹³COOH + HBr . This hydrolysis reaction proceeds with a half-life of approximately 0.08 minutes when exposed to excess water, making the compound highly moisture-sensitive and requiring anhydrous storage conditions [9].

In organic solvents, acetyl-1-13C bromide demonstrates excellent miscibility with aprotic solvents including diethyl ether, chloroform, and benzene [10]. The compound readily dissolves in acetone and exhibits good solubility in aromatic hydrocarbons, properties that are essentially unchanged by the isotopic labeling [11]. The solubility in polar protic solvents such as alcohols results in immediate chemical reaction rather than simple dissolution, with the compound undergoing nucleophilic acyl substitution to form corresponding acetate esters [12].

The reactivity profile of acetyl-1-13C bromide encompasses typical acyl halide chemistry, including nucleophilic acyl substitution reactions with alcohols, amines, and water. The compound readily reacts with alcohols to form acetate esters, with amines to produce acetamides, and with water to yield acetic acid . The isotopic labeling allows for mechanistic studies of these reactions through spectroscopic monitoring of the labeled carbon center. Kinetic isotope effects associated with the ¹³C substitution are generally small (typically 1.01-1.06) but measurable, providing insights into reaction mechanisms and transition state structures [13].

The compound exhibits high chemical reactivity toward nucleophiles, with the carbonyl carbon serving as the electrophilic center. The bromine atom functions as an excellent leaving group, facilitating nucleophilic substitution reactions. The reactivity is enhanced by the electron-withdrawing nature of the bromine substituent, which increases the electrophilicity of the carbonyl carbon [14]. Temperature-dependent studies reveal that the reaction rates increase significantly with elevated temperatures, following typical Arrhenius behavior for acyl halide reactions [15].

Comparative Analysis with Non-Isotopic Analogues

A comprehensive comparison between acetyl-1-13C bromide and its non-isotopic analogue reveals both similarities and subtle differences arising from the isotopic substitution. The fundamental physical properties show remarkable consistency, with both compounds exhibiting identical melting points (-96°C) and boiling points (75-77°C) [1] [16]. The density values show a minor difference, with acetyl-1-13C bromide displaying a density of 1.677 g/mL compared to 1.663 g/mL for the unlabeled compound, reflecting the increased mass of the carbon-13 isotope [17] [10].

The refractive index remains unchanged at n²⁰/D 1.45 for both compounds, indicating that the isotopic substitution does not significantly alter the optical properties or molecular polarizability [16] [10]. Similarly, the flash point of 110°C (230°F) and vapor characteristics are maintained across both variants, suggesting that the isotopic labeling does not substantially impact the intermolecular forces or vapor pressure relationships [18].

Spectroscopic analysis reveals the most significant differences between the isotopic variants. In carbon-13 nuclear magnetic resonance spectroscopy, the labeled compound exhibits a distinct signal for the carbonyl carbon that is absent in the natural abundance compound spectrum due to the low natural abundance of ¹³C (1.1%) [6]. Mass spectrometry provides clear differentiation through the molecular ion peak, with acetyl-1-13C bromide showing a mass shift of +1 atomic mass unit (m/z 124 vs 123 for the unlabeled compound) [7].

The chemical reactivity profiles show minimal differences between the isotopic variants, with both compounds exhibiting identical reaction pathways and similar reaction rates. However, careful kinetic analysis reveals small but measurable primary kinetic isotope effects when the labeled carbon is involved in bond-forming or bond-breaking processes [13]. These effects typically range from 1.01 to 1.06 and provide valuable mechanistic information about reaction pathways and transition state structures [19].

The most notable application difference lies in the analytical and research capabilities afforded by the isotopic labeling. Acetyl-1-13C bromide serves as an excellent tracer compound for mechanistic studies, allowing researchers to follow the fate of the carbonyl carbon through complex reaction sequences using NMR spectroscopy and mass spectrometry [20]. This capability is particularly valuable in biosynthetic studies, where the labeled compound can be used to track acetyl group incorporation into biological molecules [21].

Storage and handling requirements remain identical for both compounds, with both requiring anhydrous conditions and protection from moisture due to their high reactivity with water [22]. The isotopic variant commands a significantly higher price due to the cost of isotopic enrichment, with typical pricing exceeding $250 per gram compared to less than $50 per gram for the unlabeled compound [1] [23].

In terms of regulatory classification and safety considerations, both compounds share identical hazard profiles, being classified as corrosive materials with the same GHS pictograms (GHS05) and hazard statements (H290, H314) [16] [10]. The isotopic substitution does not alter the toxicological properties or environmental fate of the compound, maintaining the same precautionary measures for safe handling and disposal [18].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive